N,N-Dimethylpyrrolidinium iodide
Overview
Description
N,N-Dimethylpyrrolidinium iodide is a quaternary ammonium salt with the chemical formula C6H14IN. It is a pyrrolidinium derivative where the nitrogen atom is bonded to two methyl groups and one iodide ion. This compound is known for its ionic properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethylpyrrolidinium iodide can be synthesized through the reaction of N-methylpyrrolidine with methyl iodide. The reaction typically occurs in an organic solvent such as ethyl acetate at low temperatures (0°C) to control the reaction rate and prevent side reactions . The reaction mixture is stirred until a white precipitate forms, indicating the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylpyrrolidinium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other anions such as bromide or nitrate.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of halide salts (e.g., sodium bromide) in an aqueous or organic solvent.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Substitution Reactions: Yield corresponding N,N-Dimethylpyrrolidinium salts with different anions.
Oxidation and Reduction: Produce various oxidized or reduced forms of the compound, depending on the reaction conditions.
Scientific Research Applications
N,N-Dimethylpyrrolidinium iodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Dimethylpyrrolidinium iodide varies depending on its application:
In Chemistry: Acts as a phase transfer catalyst by facilitating the transfer of reactants between different phases.
In Biology: Influences plant growth by interacting with gibberellic acid and other plant hormones.
In Medicine: Enhances lithium-ion conduction in solid-state electrolytes by forming a liquid-like phase within covalent organic frameworks.
Comparison with Similar Compounds
N,N-Dimethylpyrrolidinium iodide can be compared with other quaternary ammonium salts such as:
N,N-Dimethylpiperidinium iodide: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
N,N-Dimethylpyrrolidinium bromide: Similar but with a bromide ion instead of an iodide ion.
These compounds share similar ionic properties but differ in their specific applications and reactivity due to variations in their chemical structure.
Properties
IUPAC Name |
1,1-dimethylpyrrolidin-1-ium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N.HI/c1-7(2)5-3-4-6-7;/h3-6H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXBSXBXZNSAPO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901007400 | |
Record name | 1,1-Dimethylpyrrolidin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901007400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872-44-6 | |
Record name | Dimethylpyrrolidinium iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidinium, 1,1-dimethyl-, iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethylpyrrolidinium iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163908 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1-Dimethylpyrrolidin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901007400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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